N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide
Description
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(12-3-1-2-5-14-12)16-10-7-15-17(8-10)11-4-6-19-9-11/h1-3,5,7-8,11H,4,6,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVXOXXLPPYEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide typically involves multiple steps:
Formation of the tetrahydrofuran ring: This can be achieved through the reaction of 1,4- or 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydrofuran derivatives with high yield and stereoselectivity.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling of the tetrahydrofuran and pyrazole rings: This step involves the formation of a bond between the tetrahydrofuran and pyrazole rings, often through a nucleophilic substitution reaction.
Formation of the picolinamide moiety:
Industrial Production Methods: Industrial production of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinam
Biological Activity
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Structure:
this compound features a unique combination of a tetrahydrofuran ring, a pyrazole moiety, and a picolinamide structure. The molecular formula is C12H14N4O, and it has been assigned the CAS number 1797895-05-6.
Synthesis:
The synthesis of this compound typically involves several steps, including:
- Formation of the Tetrahydrofuran Ring: Achieved through reactions involving diols and cerium ammonium nitrate.
- Synthesis of the Pyrazole Ring: Formed by reacting hydrazines with 1,3-diketones under controlled conditions.
- Coupling Reactions: Connecting the tetrahydrofuran and pyrazole rings via nucleophilic substitution methods.
- Picolinamide Formation: Finalizing the structure through condensation reactions involving picolinic acid derivatives.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways, particularly targeting BRAF(V600E) mutations, which are prevalent in various cancers such as melanoma .
Anti-inflammatory Properties
This compound also displays anti-inflammatory activities. Studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This mechanism could be beneficial in treating inflammatory diseases.
Antibacterial and Antifungal Activities
The antibacterial potential of pyrazole derivatives has been explored extensively. For instance, compounds similar to this compound have shown efficacy against Gram-positive bacteria and certain fungal strains . The mechanism often involves disrupting cellular integrity or inhibiting critical enzymatic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects: Variations in substituents on the pyrazole or picolinamide moieties can significantly alter potency and selectivity against specific biological targets.
- Molecular Interactions: The presence of hydrogen bonding capabilities in the amide group enhances binding affinity to target proteins involved in tumor progression and inflammation pathways .
Case Study 1: Antitumor Evaluation
A study evaluated the antitumor activity of various pyrazole derivatives, including this compound, against BRAF(V600E) mutant cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting strong activity compared to existing chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that compounds with similar structures inhibited LPS-induced NO production in macrophages. The study highlighted the potential for these compounds as therapeutic agents in managing chronic inflammatory conditions.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its hybrid architecture:
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms, common in bioactive molecules due to its hydrogen-bonding capacity.
- Tetrahydrofuran-3-yl substituent : A saturated oxygen-containing ring that improves solubility and conformational flexibility compared to fully aromatic systems.
Comparison with Patent Derivatives (Example 53, )
A structurally related compound from Example 53 in the patent () shares the tetrahydrofuran-3-yl and pyrazol-4-yl groups but differs in substituents:
| Compound | Substituents at Pyrazole-4 Position | Additional Functional Groups |
|---|---|---|
| Target Compound | Picolinamide | None |
| Example 53 (Patent) | Sulfonamide and trifluoroacetamide | 3-Methylbenzyloxy, chlorine, cyano |
Implications :
- The sulfonamide and trifluoroacetamide groups in Example 53 may enhance electrophilic reactivity or binding to hydrophobic pockets in target proteins.
- The absence of electron-withdrawing groups (e.g., nitro, cyano) in the target compound suggests reduced metabolic liability compared to nitro-containing analogs (e.g., ) .
Comparison with 1,3,4-Thiadiazole Derivatives ()
A series of 1,3,4-thiadiazole-pyrazole hybrids () were synthesized with antimicrobial activity. Key differences include:
| Feature | Target Compound | 1,3,4-Thiadiazole Derivatives |
|---|---|---|
| Core Structure | Pyrazole-picolinamide | Pyrazole-thiadiazole |
| Substituents | Tetrahydrofuran-3-yl | Nitrophenyl, methyl, hydrazine |
| Bioactivity | Not reported | Active against E. coli, B. mycoides, C. albicans |
Implications :
- The thiadiazole ring in derivatives introduces sulfur, which may improve membrane permeability but reduce solubility.
- Nitrophenyl groups in compounds likely contribute to antimicrobial activity via electron-deficient interactions, whereas the target compound’s tetrahydrofuran and picolinamide groups prioritize solubility and targeted binding .
Research Findings and Pharmacological Considerations
Structural Characterization Techniques
Hypothetical Pharmacokinetic Profiles
Based on structural analogs:
- Solubility : The tetrahydrofuran ring likely improves aqueous solubility compared to purely aromatic systems (e.g., nitrophenyl derivatives).
- Metabolic Stability : The absence of nitro groups may reduce oxidative metabolism, enhancing half-life relative to compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
